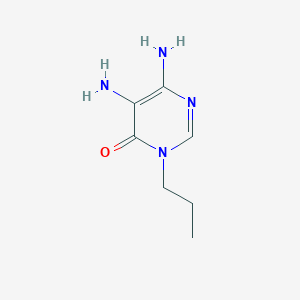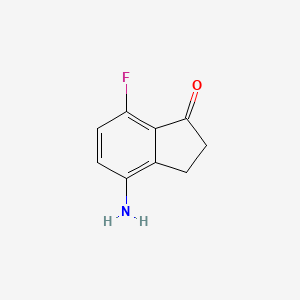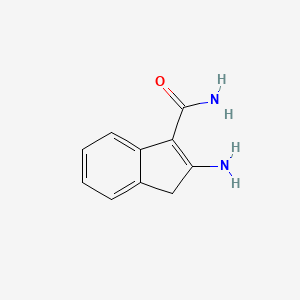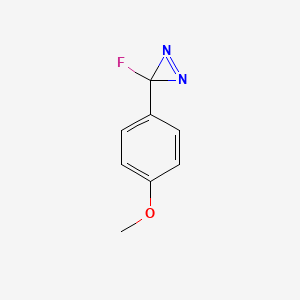
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenyl derivatives and fluorinating agents.
Formation of Diazirine Ring: The key step in the synthesis is the formation of the diazirine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or other substituents on the diazirine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirines.
Scientific Research Applications
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine has a wide range of scientific research applications, including:
Chemistry: It is used as a photoaffinity label in chemical research to study molecular interactions and binding sites.
Biology: In biological research, it is employed to investigate protein-ligand interactions and enzyme mechanisms.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine involves its ability to form covalent bonds with target molecules upon activation by light or other stimuli. This property makes it a valuable tool for studying molecular interactions and identifying binding sites. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(4-methoxyphenyl)propiophenone: This compound shares structural similarities with 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine but differs in its chemical properties and applications.
4’-Bromo-3’-fluoro-3-(4-methoxyphenyl)propiophenone:
Uniqueness
This compound is unique due to its diazirine ring structure, which imparts specific reactivity and photochemical properties. This makes it particularly useful in applications requiring photoactivation and covalent labeling.
Properties
CAS No. |
95911-65-2 |
|---|---|
Molecular Formula |
C8H7FN2O |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-fluoro-3-(4-methoxyphenyl)diazirine |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3 |
InChI Key |
FLCZNXNNUMANSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(N=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)



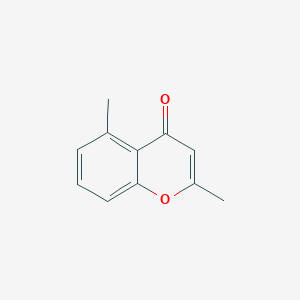
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
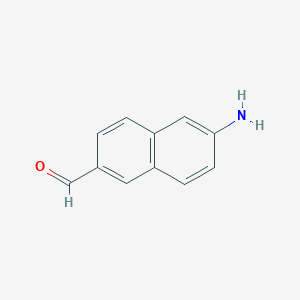
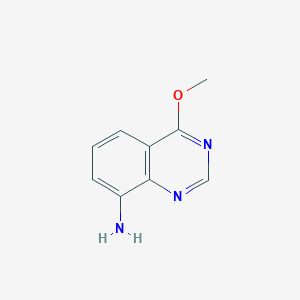
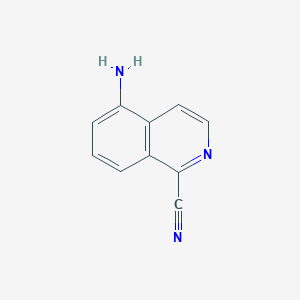
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
